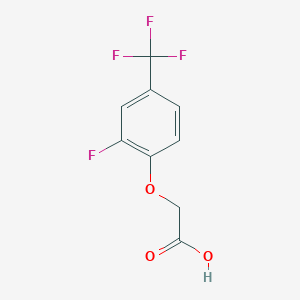

2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenoxyacetic acid group where one of the hydrogen atoms in the phenyl ring is replaced by a fluorine atom and a methyl group is replaced by a trifluoromethyl group .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 290.9±40.0 °C . The density is predicted to be 1.467±0.06 g/cm3 . The pKa value is predicted to be 2.93±0.10 .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Research has highlighted the environmental significance of phenoxyacetic acid herbicides, to which 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is related. Studies have explored the etiology of lymphoma and soft-tissue neoplasms in relation to the exposure to phenoxyacetic acid herbicides and chlorophenols, noting a possible weak association with non-Hodgkin's lymphomas potentially linked to 2,4-D, a compound related in structure and function to this compound (Kelly & Guidotti, 1989).

Advances in Fluoroalkylation Reactions

The application of fluoroalkylation in aqueous media has been reviewed, highlighting the progress and development of methods for incorporating fluorinated groups into molecules. These advances are crucial for the production of pharmaceuticals, agrochemicals, and functional materials, underlining the environmental-friendly approaches to fluoroalkylation reactions, which could involve compounds like this compound (Song et al., 2018).

Chemosensor Development

Research into fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the importance of phenoxyacetic acid derivatives in developing sensors for detecting metal ions and other analytes. This underscores the potential utility of this compound in creating sensitive and selective chemosensors for environmental and analytical applications (Roy, 2021).

Microbial Degradation and Environmental Fate

A review focused on the microbial degradation of polyfluoroalkyl chemicals provides insight into the environmental fate of compounds like this compound. The study discusses how microbial processes can lead to the degradation of fluoroalkyl and perfluoroalkyl moieties, contributing to the understanding of the environmental persistence and potential risks associated with these chemicals (Liu & Avendaño, 2013).

Synthesis and Industrial Applications

The practical synthesis of related compounds demonstrates the industrial relevance of fluoroalkylated biphenyls, highlighting the methodologies for their production and the challenges associated with their synthesis. This research could be applied to optimize the synthesis of this compound for various industrial applications (Qiu et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZPEVZDANFDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2573546.png)

![N-(furan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573547.png)

![2-chloro-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2573548.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2573555.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2573556.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)

![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)